3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine
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Overview
Description
3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the benzimidazole moiety with a naphthalene and chromen-2-imine group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes under specific reaction conditions . The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may lead to the formation of amines .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antimicrobial, anticancer, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to bind to the active sites of enzymes and receptors, inhibiting their activity . This compound may also interfere with DNA synthesis and repair mechanisms, leading to its anticancer properties . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine include other benzimidazole derivatives such as 2-(1H-benzimidazol-1-yl)-methylbenzoic acid and 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole . These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of the benzimidazole, naphthalene, and chromen-2-imine groups in this compound makes it distinct and potentially more versatile in its applications .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-naphthalen-1-ylchromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c1-31-19-13-14-25-18(15-19)16-21(26-28-23-10-4-5-11-24(23)29-26)27(32-25)30-22-12-6-8-17-7-2-3-9-20(17)22/h2-16H,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLRJZUHBHBJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C5=NC6=CC=CC=C6N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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